

Application Notes and Protocols for In Vivo Delivery of NOC-18

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Compound of Interest

Compound Name: NOC 18

Cat. No.: B8811787

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These application notes provide a comprehensive guide to the in vivo delivery of NOC-18 (DETA/NO), a diazeniumdiolate nitric oxide (NO) donor. This document outlines the key characteristics of NOC-18, detailed protocols for various administration routes, and insights into its mechanism of action.

Introduction to NOC-18

NOC-18, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a valuable tool for in vivo research due to its prolonged and spontaneous release of nitric oxide under physiological conditions. Unlike other NO donors, diazeniumdiolates like NOC-18 do not require enzymatic activation to release NO.^[1] The release of NO from NOC-18 is pH-dependent, with two molecules of NO being liberated from one molecule of the parent compound.^[2] Its relatively long half-life makes it suitable for studies requiring sustained NO levels.

Physicochemical and Pharmacokinetic Properties of NOC-18

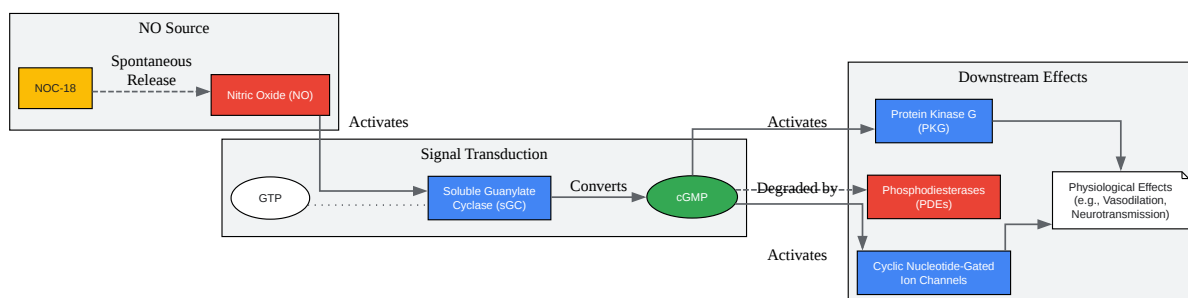
A summary of the key physicochemical and pharmacokinetic parameters of NOC-18 is presented in Table 1. It is important to distinguish between the half-life of the donor compound

(NOC-18) and the released nitric oxide. The biological half-life of NO is extremely short, ranging from milliseconds to seconds, as it is rapidly consumed by components like erythrocytes.[3]

Parameter	Value	Species/Conditions	Reference
Molecular Weight	163.18 g/mol	N/A	
CAS Number	146724-94-9	N/A	
Half-life ($t_{1/2}$) of NOC-18	~3400 minutes	In vitro, PBS (pH 7.4), 22°C	
~20 hours	In vitro, pH 7.4, 37°C	[2]	
Half-life ($t_{1/2}$) of Nitric Oxide	~2 milliseconds	Intravascular	[3]
0.09 to >2 seconds	Extravascular (tissue dependent)	[3]	
Solubility	Soluble in 10 mM NaOH	N/A	
Soluble in water and PBS (unstable)	N/A		
IC50	1505 μ M	Fractional INa in cardiomyocytes (24h exposure)	[4]

Signaling Pathways of NOC-18

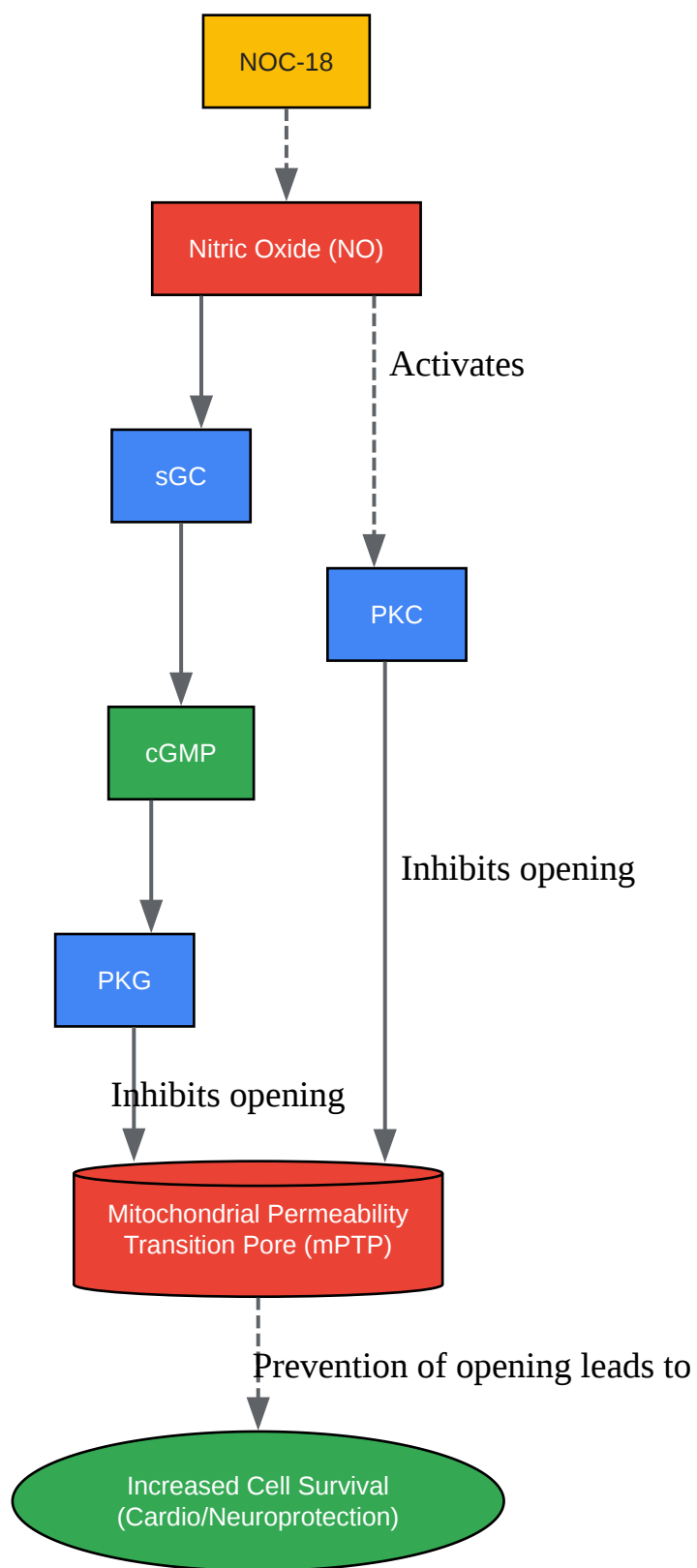
The primary signaling pathway activated by the NO released from NOC-18 is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. This pathway is integral to numerous physiological processes, including vasodilation, neurotransmission, and inflammation.



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The NO-cGMP Signaling Pathway.

NOC-18 also influences mitochondrial function, particularly by modulating the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. This effect is often mediated through the activation of Protein Kinase G (PKG) and Protein Kinase C (PKC).



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NOC-18's influence on the mPTP.

Experimental Protocols for In Vivo Delivery

The following protocols provide a general framework for the in vivo administration of NOC-18. It is crucial to optimize dosage, vehicle, and administration frequency for each specific animal model and research question.

General Formulation Protocol

Due to its instability in aqueous solutions at neutral pH, NOC-18 should be prepared immediately before use.

Materials:

- NOC-18 solid
- 10 mM NaOH solution, sterile
- Sterile saline (0.9% NaCl) or PBS, chilled on ice
- Sterile filters (0.22 μ m)

Procedure:

- Weigh the required amount of NOC-18.
- Dissolve the NOC-18 in a small volume of 10 mM NaOH to create a concentrated stock solution. Stock solutions in NaOH are relatively stable for short periods when kept on ice.
- Immediately before administration, dilute the stock solution to the final desired concentration with ice-cold sterile saline or PBS. The final volume of the NaOH in the injection should be minimal to avoid physiological pH changes.
- Filter the final solution through a 0.22 μ m sterile filter.

Intravenous (IV) Injection (Mouse)

This method allows for rapid systemic distribution of NOC-18.

Materials:

- Prepared NOC-18 solution
- Mouse restrainer
- 27-30 gauge needle with syringe
- Heat lamp (optional, for tail vein dilation)
- 70% ethanol

Procedure:

- Prepare the NOC-18 solution as described in the general formulation protocol.
- Place the mouse in a suitable restrainer.
- If necessary, warm the mouse's tail with a heat lamp to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the desired volume (typically up to 200 μ L for a 20g mouse).
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection (Mouse)

IP injection provides a slower absorption rate compared to IV, leading to a more sustained systemic effect.

Materials:

- Prepared NOC-18 solution
- 25-27 gauge needle with syringe

- 70% ethanol

Procedure:

- Prepare the NOC-18 solution.
- Firmly restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
- Tilt the mouse's head slightly downwards.
- Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
- Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding major organs.
- Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.
- Inject the solution (maximum volume of 200 μ L for a 20g mouse).[\[5\]](#)
- Withdraw the needle and return the mouse to its cage.
- Observe the animal for any signs of distress.

Subcutaneous (SC) Injection (Mouse)

SC injection results in the slowest absorption and most prolonged effect, ideal for studies requiring sustained low levels of NO.

Materials:

- Prepared NOC-18 solution
- 25-27 gauge needle with syringe
- 70% ethanol

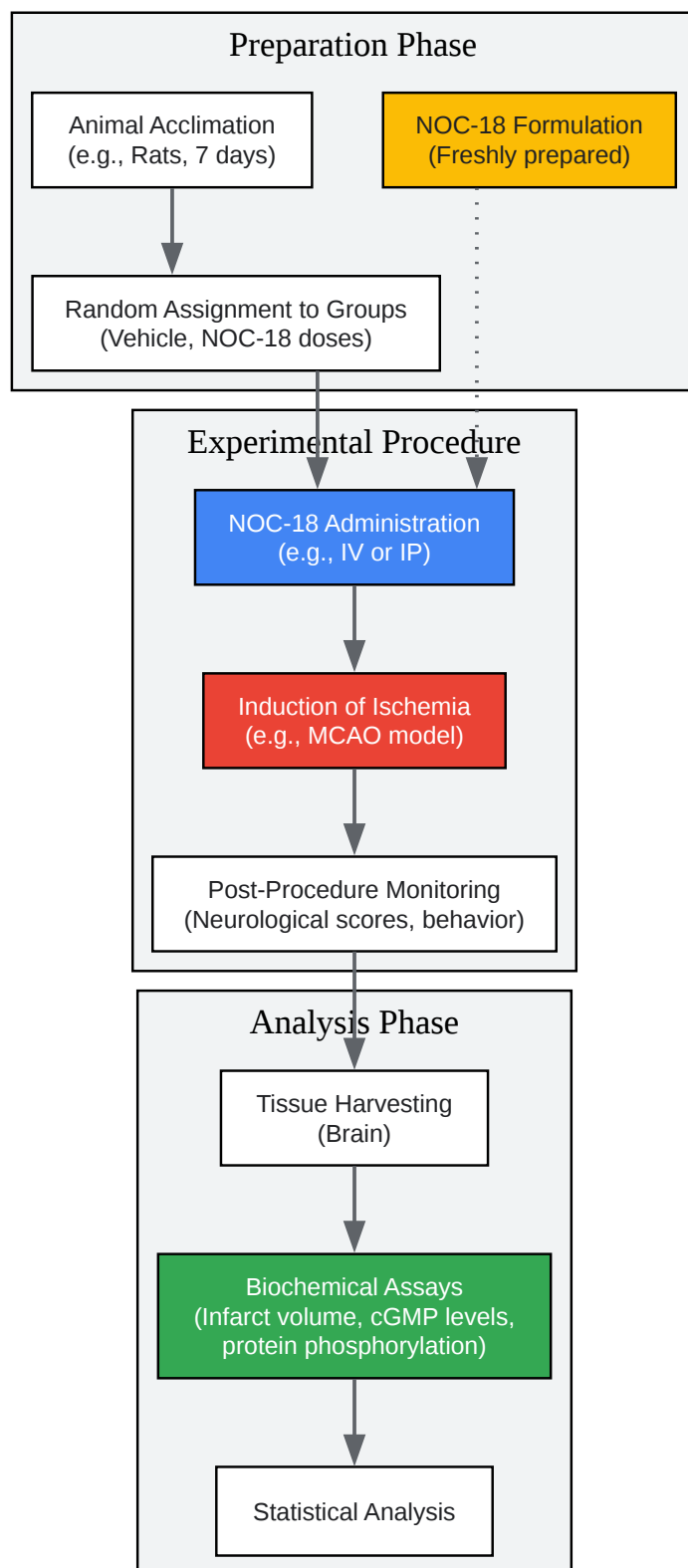
Procedure:

- Prepare the NOC-18 solution.

- Grasp a fold of loose skin on the back of the mouse, between the shoulder blades, to form a "tent".
- Wipe the area with 70% ethanol.
- Insert the needle into the base of the skin tent, parallel to the body.
- Inject the solution into the subcutaneous space.
- Withdraw the needle and gently massage the area to aid dispersal of the solution.
- Return the mouse to its cage and monitor.

Experimental Workflow Example: Investigating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of NOC-18 in a rodent model of ischemia.



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of NOC-18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811787#noc-18-delivery-methods-for-in-vivo-studies]

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